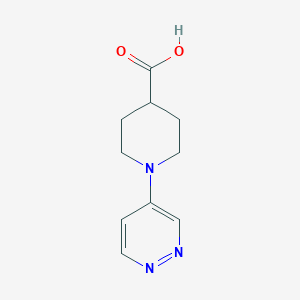

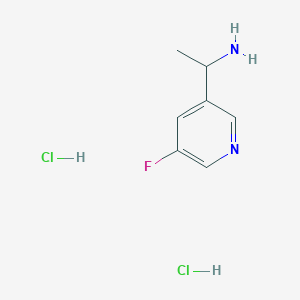

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride

Descripción general

Descripción

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride (FPED) is a chemical compound, specifically a fluorinated amine, that has a wide range of applications in scientific research. FPED acts as a reagent in organic synthesis and can be used in a variety of laboratory experiments. It has a unique structure and properties that make it an ideal compound for a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Chemoselective Amination and Functionalization

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride has significant applications in the field of chemoselective amination and functionalization of halogenated compounds. For instance, Stroup et al. (2007) elucidated the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, showcasing a process where catalytic amination conditions afford exclusive substitution products for secondary amines and primary anilines. This work highlights the compound's role in the selective transformation of halogenated substrates under different reaction conditions, contributing to its utility in organic synthesis and chemical research (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Catalyst-Free Amination

In another facet of its application, the compound demonstrates its potential in catalyst-free amination processes. Abel et al. (2015) investigated catalyst-free reactions of 2-fluoropyridine with amines, revealing how amines lacking secondary alkyl substituents react with 2-fluoropyridine to yield N-(pyridin-2-yl) derivatives. This study underscores the compound's relevance in facilitating amination reactions without the need for a catalyst, marking its importance in the development of more sustainable and cost-effective chemical processes (Abel et al., 2015).

Biochemical Analysis and Crystal Structure

Furthermore, the compound finds its significance in the realm of structural and conformational analysis. Ribet et al. (2005) synthesized a related compound and performed an extensive analysis including NMR and X-ray powder diffraction, to understand its conformational behavior and crystal structure. The insights from this research contribute to a deeper understanding of the structural and physical properties of fluoropyridine derivatives, aiding in the design of new materials and molecules in scientific research (Ribet et al., 2005).

Enzymatic Synthesis in Biotechnology

Moreover, the compound plays a pivotal role in biotechnological applications, as evidenced by the work of Semproli et al. (2020). They reported the covalent immobilization of (S)-selective amine transaminase and its application in the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine. The study not only demonstrates the compound's utility in enzymatic synthesis but also its potential in continuous flow biotransformation, which is crucial for the development of more efficient and environmentally friendly manufacturing processes in the pharmaceutical industry (Semproli et al., 2020).

Propiedades

IUPAC Name |

1-(5-fluoropyridin-3-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUXZTBZBWCGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Fluoropyridin-3-yl)ethan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

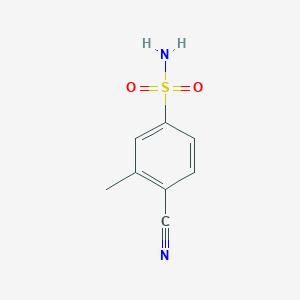

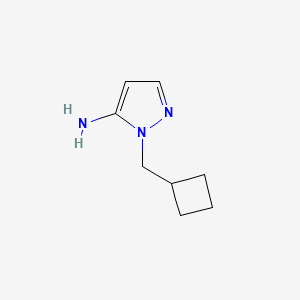

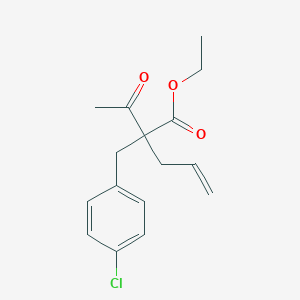

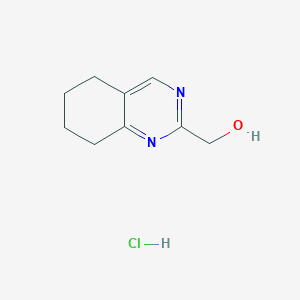

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)

![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B1459121.png)

![1,1-Dimethyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1459125.png)

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)

![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)

![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)